![molecular formula C10H7NO4 B2880310 5-methyl-2-nitro-2,3-dihydro-1H-indene-1,3-dione CAS No. 50919-97-6](/img/structure/B2880310.png)
5-methyl-2-nitro-2,3-dihydro-1H-indene-1,3-dione
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Description
“5-methyl-2-nitro-2,3-dihydro-1H-indene-1,3-dione” is a chemical compound. It is also known by other names such as Indan, 5-methyl-; 5-Methylindan; 2,3-dihydro-5-methyl-1H-indene; 2,3-dihydro-5-methylindene; 5-methy1-2,3-dihydro-1H-indene; Indane, 5-methyl; 5-Methylindane .
Molecular Structure Analysis
The molecular structure of this compound can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis
The molecular weight of “5-methyl-2-nitro-2,3-dihydro-1H-indene-1,3-dione” is 132.2023 . More specific physical and chemical properties might be found in specialized chemical literature or databases.Scientific Research Applications
- Anticancer Agents : Researchers explore derivatives of indane-1,3-dione for their potential as anticancer agents. These compounds may inhibit tumor growth or interfere with cancer cell proliferation .
- Anti-inflammatory Properties : Indane-1,3-dione derivatives exhibit anti-inflammatory effects. Scientists investigate their role in managing inflammatory conditions .
- Building Blocks : Indane-1,3-dione serves as a versatile building block in organic synthesis. Chemists use it to construct more complex molecules, such as heterocycles and natural product analogs .
- Polymer Additives : Indane-1,3-dione derivatives find applications as additives in polymer materials. They enhance properties like thermal stability, UV resistance, and mechanical strength.
- Solvent Properties : Although not highly soluble in water, indane-1,3-dione dissolves well in alcohols, ethers, and other organic solvents. It serves as a solvent in chemical processes .
- Chemical Intermediates : Indane-1,3-dione participates in various chemical reactions as a reactive intermediate. Researchers study its behavior in radical reactions and cyclizations .
Medicinal Chemistry and Drug Development
Organic Synthesis
Material Science and Polymers
Solvent and Chemical Industry
Research on Reactive Intermediates
properties
IUPAC Name |
5-methyl-2-nitroindene-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c1-5-2-3-6-7(4-5)10(13)8(9(6)12)11(14)15/h2-4,8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJFPAUIRWLATM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C(C2=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-2-nitro-2,3-dihydro-1H-indene-1,3-dione |
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